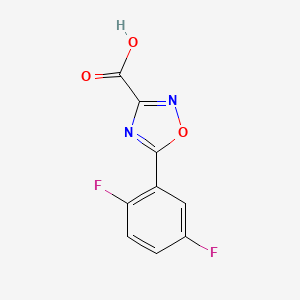

5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Descripción general

Descripción

5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains an oxadiazole ring substituted with a difluorophenyl group and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-difluorobenzohydrazide with ethyl oxalyl chloride, followed by cyclization in the presence of a base such as triethylamine. The reaction conditions often include refluxing in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Análisis De Reacciones Químicas

Types of Reactions

5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products Formed

Oxidation: Formation of carboxylate derivatives.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including 5-(2,5-difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid. Oxadiazoles are known for their ability to inhibit tumor growth through various mechanisms. For instance:

- Cytotoxicity Studies : In vitro evaluations have demonstrated that certain oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. Notably, compounds with electron-withdrawing groups at specific positions on the aromatic ring showed enhanced biological activity .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. For example, flow cytometry analyses revealed that some derivatives could arrest cell proliferation at specific phases of the cell cycle and trigger apoptosis through caspase activation .

1.2 Drug Discovery and Development

The unique structural features of this compound make it a candidate for further development in drug discovery:

- Lead Compound for Synthesis : The compound can serve as a lead structure for synthesizing new derivatives aimed at improving potency and selectivity against cancer targets. Modifications to the oxadiazole core have been explored to enhance pharmacological profiles .

- Combination Therapies : Research suggests that combining oxadiazole derivatives with existing chemotherapeutics may yield synergistic effects, potentially overcoming resistance mechanisms observed in many cancer types .

Material Science Applications

2.1 Organic Electronics

The electronic properties of oxadiazoles have made them valuable in the field of organic electronics:

- Semiconductors : Compounds like this compound can be utilized as semiconducting materials in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable thin films with favorable charge transport characteristics is beneficial for device performance.

- Fluorescent Materials : The incorporation of fluorine atoms enhances the photophysical properties of oxadiazoles, making them suitable candidates for fluorescent materials used in sensors and imaging applications .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or binding to receptors. The pathways involved may include disruption of cellular processes or interference with metabolic pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 2,5-Difluorophenylboronic acid

- 2,5-Difluorophenylacetic acid

- Oxazole derivatives

Comparison

5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both the oxadiazole ring and the difluorophenyl group, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development.

Actividad Biológica

5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (C9H4F2N2O3) is a compound belonging to the oxadiazole class, which has gained attention for its diverse biological activities. This article explores the biological activity of this specific oxadiazole derivative, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

The molecular structure of this compound is characterized by the following features:

- Molecular Formula : C9H4F2N2O3

- Molecular Weight : 208.14 g/mol

- SMILES Notation : C1=CC(=C(C(=C1)F)F)C2=NC(=NO2)C(=O)O

This compound features a difluorophenyl group attached to an oxadiazole ring and a carboxylic acid functional group, which may contribute to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

The biological activity of oxadiazoles has been widely studied, with various derivatives showing promising results against several diseases. The activities of this compound can be categorized as follows:

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. The 1,3,4-oxadiazole scaffold is known for its ability to interact with various enzymes and proteins involved in cancer cell proliferation. The mechanisms include:

- Inhibition of Enzymes : Compounds similar to this compound have been shown to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell survival and proliferation .

- Targeting Kinases : These compounds may also affect kinase pathways that are often dysregulated in cancer cells .

A study indicated that modifications on the oxadiazole ring can enhance cytotoxicity against various cancer cell lines . For instance, derivatives with specific substituents demonstrated improved potency against breast and lung cancer cells.

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have also been documented. The compound's structure allows it to interact with microbial targets effectively:

- Mycobacterium tuberculosis : Some derivatives have shown activity against resistant strains of tuberculosis . The specific activity of this compound against various strains remains to be fully characterized.

Case Studies and Research Findings

Several studies have explored the biological potential of oxadiazole derivatives:

-

Anticancer Studies :

- A review highlighted that 1,3,4-oxadiazoles exhibit a broad spectrum of anticancer activities through various mechanisms including enzyme inhibition and interaction with nucleic acids .

- Specific derivatives were tested against multiple cancer cell lines demonstrating significant IC50 values indicating their effectiveness as potential chemotherapeutics.

- Antimicrobial Studies :

Table 1: Biological Activities of Oxadiazole Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|---|

| 5-(Chloromethyl)-1,3,4-oxadiazole | Anticancer | MCF7 (Breast Cancer) | 0.48 |

| 5-(Trifluoromethyl)-1,3,4-oxadiazole | Antimicrobial | Mycobacterium tuberculosis | Active |

| 5-(Nitrophenyl)-1,3,4-oxadiazole | Anticancer | A549 (Lung Cancer) | 0.89 |

| 5-(Fluorophenyl)-1,3,4-oxadiazole | Antimicrobial | Staphylococcus aureus | Active |

Propiedades

IUPAC Name |

5-(2,5-difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F2N2O3/c10-4-1-2-6(11)5(3-4)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBKUFWTQFMIAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=NC(=NO2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.